molecular formula C12H10N3S+ B493576 4-thia-9,16-diaza-6-azoniatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene

4-thia-9,16-diaza-6-azoniatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene

Cat. No.: B493576
M. Wt: 228.3g/mol
InChI Key: OAPSAFYJTYLWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes thiazole, pyrazine, and benzimidazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido derivatives in the presence of triethylamine . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . Reaction conditions often involve the use of solvents like ethanol and the application of heat.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . In cancer cells, it may inhibit enzymes involved in cell cycle regulation, thereby preventing cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium is unique due to its fused ring system that combines thiazole, pyrazine, and benzimidazole moieties. This structural complexity contributes to its diverse reactivity and broad spectrum of biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H10N3S+

Molecular Weight

228.3g/mol

IUPAC Name

4-thia-9,16-diaza-6-azoniatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene

InChI

InChI=1S/C12H10N3S/c1-2-4-10-9(3-1)13-12-11-7-16-8-14(11)5-6-15(10)12/h1-4,7-8H,5-6H2/q+1

InChI Key

OAPSAFYJTYLWGY-UHFFFAOYSA-N

SMILES

C1C[N+]2=CSC=C2C3=NC4=CC=CC=C4N31

Canonical SMILES

C1C[N+]2=CSC=C2C3=NC4=CC=CC=C4N31

Origin of Product

United States

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